molecular formula C18H22N4O3 B2550950 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797078-33-1

2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No. B2550950
CAS RN: 1797078-33-1
M. Wt: 342.399
InChI Key: LOYOSBDZZBVVFK-UHFFFAOYSA-N
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Description

The compound "2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide" is a derivative of benzamide, which is a chemical compound with a wide range of biological activities. Benzamides are known for their role in medicinal chemistry, particularly as prokinetic agents that can enhance gastrointestinal motility. The structure of this compound suggests that it may have similar biological properties, given the presence of a morpholinopyrimidinyl group, which is a feature seen in other compounds with gastroprokinetic activity .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the case of benzamides with morpholinyl groups, the synthesis process has been explored in several studies. For instance, a series of N-[(2-morpholinyl)alkyl]benzamides were synthesized to evaluate their gastroprokinetic activity, which involved coupling the morpholinyl moiety with a benzoyl group . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray diffraction and density functional theory (DFT) calculations are common methods used to analyze the molecular structure of such compounds. For example, a novel benzamide was analyzed using X-ray diffraction, indicating that the molecule crystallizes in a triclinic system, and DFT calculations were used to determine the geometrical parameters, electronic properties, and thermodynamic properties . These methods could be used to analyze the molecular structure of "this compound" to predict its biological activity and stability.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the benzoyl group. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan are theoretical tools used to estimate the chemical reactivity of a molecule . These analyses can provide insights into the types of chemical reactions that "this compound" may undergo, such as interactions with biological targets or participation in metabolic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their pharmacological profile. The presence of methoxy and morpholinyl groups can affect these properties. For instance, the introduction of a methoxy group at specific positions on the benzamide framework has been shown to be essential for high cell growth inhibition activity in cancer cells . The physical and chemical properties of "this compound" would need to be experimentally determined to fully understand its pharmacokinetic and pharmacodynamic characteristics.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Development of Analgesic and Anti-inflammatory Agents

    Research has been conducted on the synthesis of novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, which could potentially guide the exploration of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide in similar applications (Abu‐Hashem et al., 2020).

  • Imaging Agents for Parkinson's Disease

    A study on the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, indicates the role of morpholinopyrimidin derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

  • Orally Active Renin Inhibitors

    Benzimidazole derivatives, including those with morpholinopyrimidin moieties, have been explored for their potential as potent and orally bioavailable renin inhibitors, enhancing the therapeutic options for conditions such as hypertension (Tokuhara et al., 2018).

Mechanism of Action

Target of Action

The primary targets of the compound 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response of the body. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of compounds that increase in concentration with rising inflammation .

Mode of Action

This compound interacts with its targets, iNOS and COX-2, by forming hydrophobic interactions with their active sites . This interaction results in the inhibition of these enzymes, thereby reducing the production of NO and PGs . This leads to a decrease in the inflammatory response of the body .

Biochemical Pathways

The compound this compound affects the biochemical pathways involving iNOS and COX-2 . By inhibiting these enzymes, the compound disrupts the production of NO and PGs, key mediators of inflammation . This results in a decrease in the concentration of these pro-inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

It is known that the compound can inhibit the production of no at non-cytotoxic concentrations , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound include a significant reduction in the expression of iNOS and COX-2 genes . This leads to a decrease in the levels of iNOS and COX-2 proteins, resulting in the inhibition of the inflammatory response .

Action Environment

It is known that the compound’s anti-inflammatory activity was assessed in macrophage cells that have been stimulated by lipopolysaccharides (lps) , suggesting that the compound’s action may be influenced by the presence of certain inflammatory stimuli.

properties

IUPAC Name

2-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-11-17(22-7-9-25-10-8-22)21-16(20-13)12-19-18(23)14-5-3-4-6-15(14)24-2/h3-6,11H,7-10,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYOSBDZZBVVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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